![molecular formula C23H25N3O3 B2673381 N-(2-ethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 953185-96-1](/img/structure/B2673381.png)
N-(2-ethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
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Overview
Description
“N-(2-ethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide” is a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a methoxy group (-OCH3), and a pyridazine ring (a six-membered ring with two nitrogen atoms). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridazine ring, followed by the introduction of the methoxyphenyl and ethylphenyl groups. The final step would likely be the formation of the amide bond .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. The presence of the pyridazine ring, which is a heterocyclic ring containing two nitrogen atoms, could potentially have interesting effects on the compound’s chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by the functional groups present in it. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The methoxy group could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .Scientific Research Applications
Chemical Synthesis and Drug Discovery
Synthetic Chemistry: Understanding the biosynthetic pathways of diterpenoids, including this compound, could inspire synthetic chemists to develop novel analogs with improved properties.
Drug Development: Screening libraries of diterpenoid derivatives for bioactivity against specific targets (e.g., enzymes, receptors) may lead to the discovery of new drugs.
For more details, you can refer to the original research article here . 🌱🔬
Future Directions
properties
IUPAC Name |
N-(2-ethylphenyl)-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-3-17-8-4-5-11-20(17)24-22(27)12-7-15-26-23(28)14-13-21(25-26)18-9-6-10-19(16-18)29-2/h4-6,8-11,13-14,16H,3,7,12,15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGODECVCQCLMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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